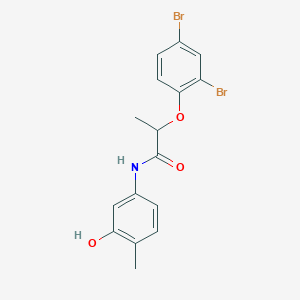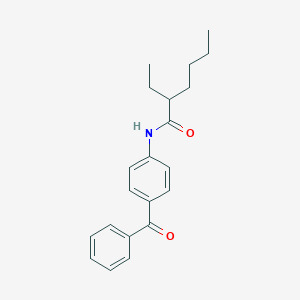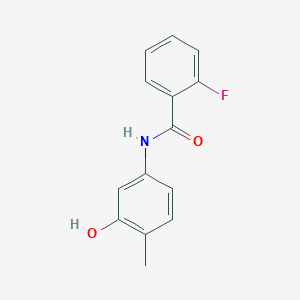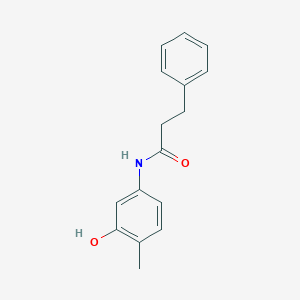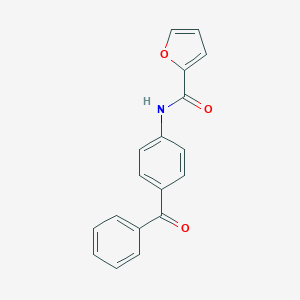
3-Methylphenyl4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenyl4-methoxybenzenesulfonate, also known as MBS, is a chemical compound that belongs to the class of sulfonates. MBS is widely used in scientific research due to its unique properties, which make it an excellent tool for studying various biological processes.
Mechanism of Action
3-Methylphenyl4-methoxybenzenesulfonate works by binding to specific biomolecules, such as proteins and nucleic acids, and altering their fluorescence properties. This allows researchers to track the movement and activity of these biomolecules in real-time, providing valuable insights into their functions and interactions.
Biochemical and Physiological Effects:
3-Methylphenyl4-methoxybenzenesulfonate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments without any adverse effects.
Advantages and Limitations for Lab Experiments
3-Methylphenyl4-methoxybenzenesulfonate has several advantages for laboratory experiments. It is a highly specific probe that can target specific biomolecules, allowing researchers to study their functions and interactions in detail. 3-Methylphenyl4-methoxybenzenesulfonate is also highly sensitive, making it an excellent tool for detecting low levels of biomolecules in cells and tissues.
However, 3-Methylphenyl4-methoxybenzenesulfonate also has some limitations. It requires specialized equipment, such as fluorescence microscopes, to visualize and analyze the data. 3-Methylphenyl4-methoxybenzenesulfonate is also sensitive to environmental factors, such as pH and temperature, which can affect its fluorescence properties.
Future Directions
There are several future directions for the use of 3-Methylphenyl4-methoxybenzenesulfonate in scientific research. One area of interest is the development of new probes that can target specific biomolecules with greater specificity and sensitivity. Another area of research is the application of 3-Methylphenyl4-methoxybenzenesulfonate in the study of disease processes, such as cancer and neurodegenerative disorders.
In conclusion, 3-Methylphenyl4-methoxybenzenesulfonate is a valuable tool for scientific research, with a wide range of applications in the study of biological processes. Its unique properties make it an excellent tool for studying the localization and distribution of biomolecules in cells, as well as their functions and interactions. With further research, 3-Methylphenyl4-methoxybenzenesulfonate has the potential to contribute to the development of new diagnostic tools and therapies for various diseases.
Synthesis Methods
3-Methylphenyl4-methoxybenzenesulfonate can be synthesized using a simple and efficient method. The most common method of synthesis involves the reaction of 3-methylphenol with p-anisidine and sulfuric acid. The resulting product is then purified using recrystallization techniques to obtain pure 3-Methylphenyl4-methoxybenzenesulfonate.
Scientific Research Applications
3-Methylphenyl4-methoxybenzenesulfonate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the localization and distribution of proteins and other biomolecules in cells. 3-Methylphenyl4-methoxybenzenesulfonate is also used as a tool to study the molecular mechanisms of various biological processes, including signal transduction, gene expression, and protein-protein interactions.
properties
Product Name |
3-Methylphenyl4-methoxybenzenesulfonate |
|---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(3-methylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-11-4-3-5-13(10-11)18-19(15,16)14-8-6-12(17-2)7-9-14/h3-10H,1-2H3 |
InChI Key |
IRUXQGFHOBFYPX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



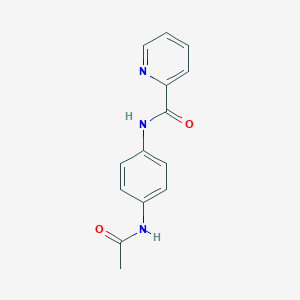
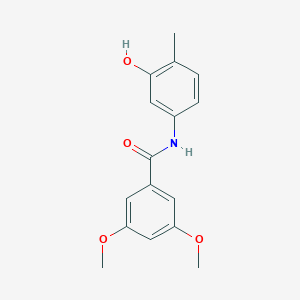
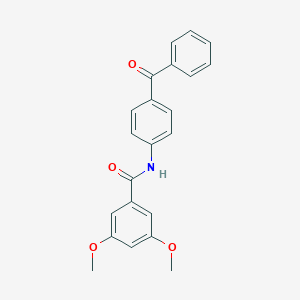
![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
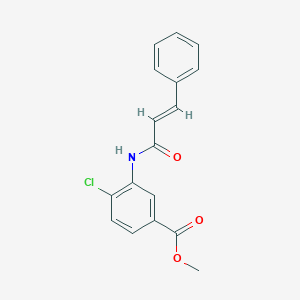
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
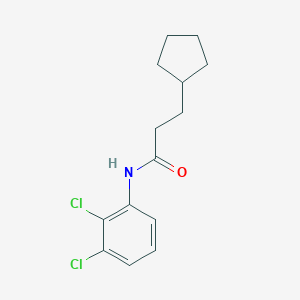
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
